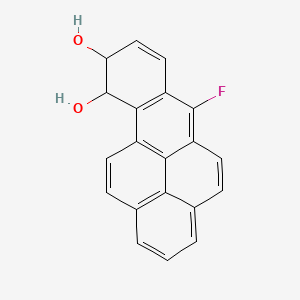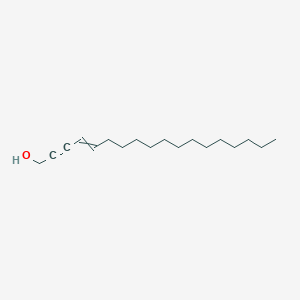![molecular formula C14H10F16O7S B14420348 1,4-Bis[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-1,4-dioxobutane-2-sulfonic acid CAS No. 80556-03-2](/img/structure/B14420348.png)
1,4-Bis[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-1,4-dioxobutane-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-1,4-dioxobutane-2-sulfonic acid is a complex fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability and resistance to degradation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-1,4-dioxobutane-2-sulfonic acid typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 2,2,3,3,4,4,5,5-octafluoropentanol with a suitable sulfonyl chloride under basic conditions to form the sulfonate ester. This intermediate is then reacted with a dioxobutane derivative to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to ensure high yields and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the attainment of high-purity products .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-1,4-dioxobutane-2-sulfonic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although the presence of fluorine atoms often imparts resistance to oxidative degradation.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, thiols), and oxidizing agents (e.g., hydrogen peroxide). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions may produce sulfonic acid derivatives .
Scientific Research Applications
1,4-Bis[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-1,4-dioxobutane-2-sulfonic acid has several scientific research applications:
Materials Science: Used in the development of high-performance polymers and coatings due to its thermal stability and resistance to chemical degradation.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic imaging agents.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and surfactants.
Mechanism of Action
The mechanism of action of 1,4-Bis[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-1,4-dioxobutane-2-sulfonic acid involves its interaction with molecular targets through its fluorinated moieties. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions with biological molecules, which can influence its activity in biological systems . Additionally, the compound’s sulfonic acid group can participate in ionic interactions, further modulating its effects .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate: A related fluorinated compound used in polymer synthesis.
Perfluorobutanesulfonyl fluoride: Another fluorinated sulfonyl compound with applications in organic synthesis.
Properties
CAS No. |
80556-03-2 |
|---|---|
Molecular Formula |
C14H10F16O7S |
Molecular Weight |
626.27 g/mol |
IUPAC Name |
1,4-bis(2,2,3,3,4,4,5,5-octafluoropentoxy)-1,4-dioxobutane-2-sulfonic acid |
InChI |
InChI=1S/C14H10F16O7S/c15-7(16)11(23,24)13(27,28)9(19,20)2-36-5(31)1-4(38(33,34)35)6(32)37-3-10(21,22)14(29,30)12(25,26)8(17)18/h4,7-8H,1-3H2,(H,33,34,35) |
InChI Key |
SNQBLQISQPEUQR-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F)S(=O)(=O)O)C(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1'-biphenyl]-3-carboxylate](/img/structure/B14420270.png)
![2-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]acetic acid](/img/structure/B14420273.png)
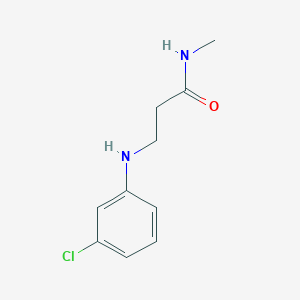
![Methyl 4-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]butanoate](/img/structure/B14420283.png)

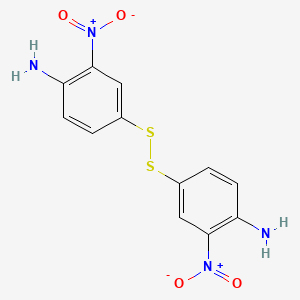
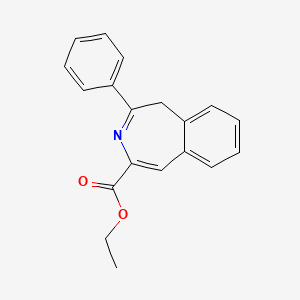
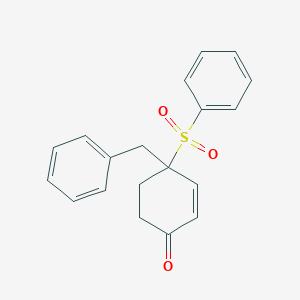
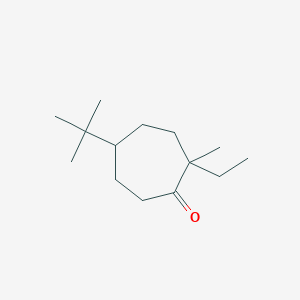

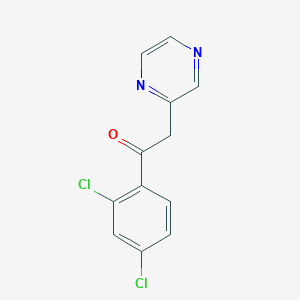
![But-2-yn-1-yl [3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate](/img/structure/B14420353.png)
